molecular formula C10H13Cl2N B1394013 4-Chloro-N-(cyclopropylmethyl)aniline CAS No. 69565-54-4

4-Chloro-N-(cyclopropylmethyl)aniline

Cat. No.: B1394013
CAS No.: 69565-54-4
M. Wt: 218.12 g/mol
InChI Key: XOSYWXIVLBCUAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-N-(cyclopropylmethyl)aniline (4-CNMA) is an organic compound with a unique molecular structure. It is a derivative of aniline and has a chloro substituent at the para position. 4-CNMA is a versatile compound with many applications in the sciences, including medical, industrial, and research.

Scientific Research Applications

4-Chloro-N-(cyclopropylmethyl)aniline has many applications in the scientific field. It is used as a building block for the synthesis of other organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and dyes. It is used as a catalyst in organic synthesis. It is also used in the synthesis of polymers. In addition, this compound is used in the synthesis of polyesters and polyamides.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(cyclopropylmethyl)aniline is not fully understood. However, it is believed to act as an inhibitor of enzymes that are involved in the metabolism of other compounds. It is also believed to act as an antioxidant, scavenging free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. It is believed to have some effect on the nervous system, but this has not been studied in detail. It is also believed to have some effect on the cardiovascular system, but this has not been studied in detail either.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Chloro-N-(cyclopropylmethyl)aniline in lab experiments include its low cost, low toxicity, and its versatility. It is also relatively easy to synthesize and can be used in a variety of applications. The main limitation of this compound is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

Future research should focus on further understanding the biochemical and physiological effects of 4-Chloro-N-(cyclopropylmethyl)aniline. In addition, further research should focus on the development of new synthetic methods for this compound and its derivatives. Furthermore, research should focus on the development of new applications for this compound, such as the development of new pharmaceuticals and agrochemicals. Finally, research should focus on the development of new methods for the synthesis of polymers.

Properties

IUPAC Name

4-chloro-N-(cyclopropylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8,12H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMRFDUZTOOYKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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